molecular formula C20H28N4O2 B11197553 4-isopropyl-1-methyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

4-isopropyl-1-methyl-3-(1-(3-phenylpropanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11197553
M. Wt: 356.5 g/mol
InChI Key: FZVJVTKAJOSPEA-UHFFFAOYSA-N
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Description

1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolones. This compound is characterized by its unique structure, which includes a triazolone ring, a piperidine ring, and a phenylpropanoic acid derivative. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Phenylpropanoic Acid Derivative: This step involves the acylation of the piperidine ring with 3-phenylpropanoic acid or its derivatives under acidic or basic conditions.

    Formation of the Triazolone Ring: The triazolone ring is formed through the cyclization of appropriate hydrazine derivatives with isocyanates or carbamates.

    Final Assembly: The final compound is assembled by linking the triazolone and piperidine rings through appropriate condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including analgesic, anti-inflammatory, and anticonvulsant properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic compounds or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: is similar to other triazolone derivatives, such as:

Uniqueness

The uniqueness of 1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-methyl-5-[1-(3-phenylpropanoyl)piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H28N4O2/c1-15(2)24-19(21-22(3)20(24)26)17-10-7-13-23(14-17)18(25)12-11-16-8-5-4-6-9-16/h4-6,8-9,15,17H,7,10-14H2,1-3H3

InChI Key

FZVJVTKAJOSPEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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